molecular formula C9H8N2OS B599205 1-(4-Amino-3-thiocyanatophenyl)ethanone CAS No. 14505-89-6

1-(4-Amino-3-thiocyanatophenyl)ethanone

Cat. No.: B599205
CAS No.: 14505-89-6
M. Wt: 192.236
InChI Key: ZEEILPULDBVFMM-UHFFFAOYSA-N
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Description

1-(4-Amino-3-thiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H8N2OS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of compounds containing thiocyanate and amino groups . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-thiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with thiocyanate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-thiocyanatophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-thiocyanatophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiocyanate group can participate in nucleophilic reactions, while the amino group can form hydrogen bonds or engage in other interactions with biological molecules . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Amino-3-cyanophenyl)ethanone: Similar in structure but with a cyanide group instead of a thiocyanate group.

    1-(4-Amino-3-methylphenyl)ethanone: Contains a methyl group instead of a thiocyanate group.

    1-(4-Amino-3-nitrophenyl)ethanone: Features a nitro group in place of the thiocyanate group.

Uniqueness: 1-(4-Amino-3-thiocyanatophenyl)ethanone is unique due to its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-acetyl-2-aminophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6(12)7-2-3-8(11)9(4-7)13-5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEILPULDBVFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743608
Record name 5-Acetyl-2-aminophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14505-89-6
Record name 5-Acetyl-2-aminophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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